molecular formula C12H18N2O B14657518 N-((Diethylamino)methyl)benzamide CAS No. 38221-33-9

N-((Diethylamino)methyl)benzamide

Cat. No.: B14657518
CAS No.: 38221-33-9
M. Wt: 206.28 g/mol
InChI Key: DPZIJAKGEYBYMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((Diethylamino)methyl)benzamide is an organic compound that belongs to the class of amides. It is characterized by the presence of a benzamide group attached to a diethylamino methyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-((Diethylamino)methyl)benzamide can be synthesized through the direct condensation of benzoic acid and diethylamine in the presence of a suitable catalyst. One common method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is efficient, eco-friendly, and provides high yields.

Industrial Production Methods

In industrial settings, the production of this compound typically involves the reaction of benzoic acid with diethylamine in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-((Diethylamino)methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Organolithium reagents or Grignard reagents under anhydrous conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-((Diethylamino)methyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((Diethylamino)methyl)benzamide involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s structure allows it to interact with various biological pathways, influencing cellular processes and biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N-Methylbenzamide: Similar structure but with a methyl group instead of a diethylamino methyl group.

    N,N-Diethylbenzamide: Similar structure but lacks the methyl group attached to the nitrogen atom.

    N,N-Diethyl-3-methylbenzamide (DEET):

Uniqueness

N-((Diethylamino)methyl)benzamide is unique due to its specific diethylamino methyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its solubility, reactivity, and potential interactions with biological targets compared to its similar counterparts.

Properties

CAS No.

38221-33-9

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N-(diethylaminomethyl)benzamide

InChI

InChI=1S/C12H18N2O/c1-3-14(4-2)10-13-12(15)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,13,15)

InChI Key

DPZIJAKGEYBYMZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CNC(=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.